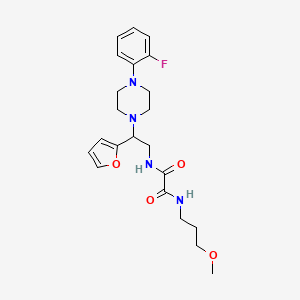
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C22H29FN4O4 and its molecular weight is 432.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Piperazine Ring : Often associated with central nervous system (CNS) activity.
- Fluorophenyl Group : Enhances electronic properties and may influence biological interactions.
- Furan Ring : Contributes to the compound's pharmacological profile.
- Oxalamide Functional Group : Known for diverse biological activities.
The molecular formula of the compound is C23H25FN4O3, with a molecular weight of 456.5 g/mol .
Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:
- Neuropharmacological Effects : The piperazine moiety is linked to potential neuroprotective and analgesic effects, making the compound a candidate for treating neurological disorders .
- Inhibition of Transporters : Similar compounds have been shown to inhibit equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine regulation. This inhibition can affect cellular signaling pathways relevant in cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that derivatives of the compound exhibit selective inhibition against specific targets. For example, FPMINT analogues, which share structural similarities with this compound, were shown to selectively inhibit ENT2 over ENT1, suggesting a targeted approach in drug design .
Case Studies
Several studies have explored the biological activity of related compounds:
- Neuroprotective Effects : A study on piperazine derivatives highlighted their potential in reducing neuroinflammation and providing neuroprotection in models of neurodegenerative diseases .
- Antitumor Activity : Compounds with similar structural frameworks have been evaluated for their antitumor properties, showing promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .
Data Table of Related Compounds
| Compound Name | CAS Number | Key Structural Features | Biological Activity |
|---|---|---|---|
| N1-Ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide | 877632-X | Fluorophenyl group | Neuroprotective, anti-inflammatory |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | 35264969 | Piperazine ring | ENT inhibition |
| N1-(2-(4-(bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide | 877632-Y | Bromophenyl group | Antitumor effects |
Propiedades
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O4/c1-30-14-5-9-24-21(28)22(29)25-16-19(20-8-4-15-31-20)27-12-10-26(11-13-27)18-7-3-2-6-17(18)23/h2-4,6-8,15,19H,5,9-14,16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKIWIKWLMRILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














